molecular formula C12H11ClN2 B15067799 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole

1-Benzyl-5-chloro-3-vinyl-1H-pyrazole

Cat. No.: B15067799
M. Wt: 218.68 g/mol
InChI Key: MGEYTUHJGWGHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-chloro-3-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by a benzyl group at the first position, a chlorine atom at the fifth position, and a vinyl group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux in the presence of thionyl chloride results in 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. The final step involves the elimination of hydrogen chloride from these intermediates using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine to yield 5-chloro-1-vinyl-1H-pyrazoles .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The chlorine atom can be reduced to form 1-benzyl-3-vinyl-1H-pyrazole.

    Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents are used.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: 1-Benzyl-3-vinyl-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-5-chloro-3-vinyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the synthesis of dyes, agrochemicals, and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and gene expression .

Comparison with Similar Compounds

    1-Benzyl-3-vinyl-1H-pyrazole: Lacks the chlorine atom at the fifth position.

    5-Chloro-1-vinyl-1H-pyrazole: Lacks the benzyl group at the first position.

    3-Vinyl-1H-pyrazole: Lacks both the benzyl group and the chlorine atom.

Uniqueness: 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole is unique due to the presence of all three substituents (benzyl, chlorine, and vinyl) on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

1-benzyl-5-chloro-3-ethenylpyrazole

InChI

InChI=1S/C12H11ClN2/c1-2-11-8-12(13)15(14-11)9-10-6-4-3-5-7-10/h2-8H,1,9H2

InChI Key

MGEYTUHJGWGHJE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN(C(=C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.